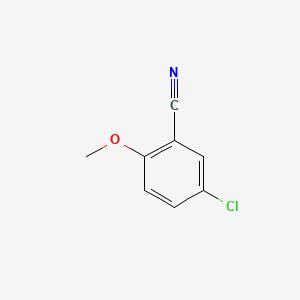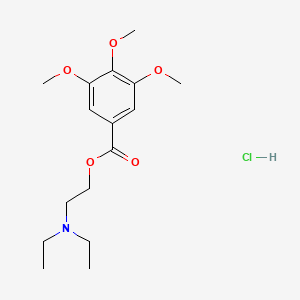![molecular formula C13H13NO4S2 B1351269 Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate CAS No. 79128-72-6](/img/structure/B1351269.png)
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate (MMPTC) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. MMPTC is a derivative of thiophene, which is a five-membered heterocyclic ring that is composed of one sulfur atom and four carbon atoms. The compound is known for its unique properties, such as its ability to form strong covalent bonds and its high solubility in organic solvents.
Applications De Recherche Scientifique
Structural Analysis and Synthetic Applications
Structural Characterization : The compound and its derivatives have been synthesized and characterized using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, contributing to the understanding of their structural properties (Ramazani et al., 2011).
Synthetic Utility : These compounds serve as precursors in the synthesis of various heterocyclic compounds, showcasing their versatility in synthetic organic chemistry. For instance, their reactivity has been exploited for the synthesis of amino-substituted thiophenes, which are valuable intermediates in the production of pharmaceuticals and agrochemicals (Stephens et al., 1999).
Medicinal Chemistry and Biological Applications
PPARβ/δ Inverse Agonists : Derivatives of the compound have been developed as selective inverse agonists for PPARβ/δ, a target of interest for its role in various physiological and pathophysiological processes. These ligands display increased cellular activity, contributing to the understanding and potential therapeutic targeting of PPARβ/δ (Toth et al., 2016).
Antiandrogen Activity : Certain derivatives exhibit antiandrogen activity, highlighting their potential for the treatment of androgen-responsive conditions. This research contributes to the development of novel treatments for diseases such as prostate cancer (Tucker et al., 1988).
Environmental and Analytical Chemistry
Degradation and Environmental Fate : Studies on the degradation of related sulfonamide herbicides in agricultural contexts have elucidated their metabolic pathways and residue levels in crops, providing insights into their environmental fate and safety (Brown et al., 1993).
Analytical Method Development : Gas chromatography methods have been developed for the separation and determination of methyl 3-amino-2-thiophenecarboxylate, an intermediate in medicinal chemistry, demonstrating the importance of analytical techniques in quality control and research (Jiang Feng, 2004).
Propriétés
IUPAC Name |
methyl 3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-9-3-5-10(6-4-9)20(16,17)14-11-7-8-19-12(11)13(15)18-2/h3-8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRQMORGBIFWFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384569 |
Source


|
| Record name | Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate | |
CAS RN |
79128-72-6 |
Source


|
| Record name | Methyl 3-[[(4-methylphenyl)sulfonyl]amino]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79128-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)
![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)

